molecular formula C17H15ClFNO3 B1672754 Flamprop-methyl CAS No. 52756-25-9

Flamprop-methyl

Cat. No. B1672754
CAS RN: 52756-25-9
M. Wt: 335.8 g/mol
InChI Key: RBNIGDFIUWJJEV-NSHDSACASA-N
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Description

Flamprop-methyl is a derivative of flamprop and is classified as an arylaminopropionic acid herbicide . It is also known by its IUPAC name: methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate . It has been used as a herbicide, but it is now considered obsolete .


Molecular Structure Analysis

Flamprop-methyl has the molecular formula C17H15ClFNO3 and a molecular weight of 335.76 g/mol . The InChI representation of its structure is InChI=1S/C17H15ClFNO3/c1-11(17(22)23-2)20(13-8-9-15(19)14(18)10-13)16(21)12-6-4-3-5-7-12/h3-11H,1-2H3 .

Scientific Research Applications

1. Pesticide Residue Analysis in Food Samples

  • Application Summary : Flamprop-methyl is used in the analysis of pesticide residues in various fruits and vegetables. This is done using an Agilent Intuvo 9000 GC system and an Agilent 7010B triple quadrupole mass spectrometer .
  • Methods of Application : The method involves a fast, 12.4-minute multiresidue pesticide analysis. The 203 compounds targeted were the main pesticides recommended for GC/MS analysis by the EURL for fruits and vegetables .
  • Results : Satisfactory sensitivity results were obtained by achieving a limit of quantitation (LOQ) of 2 μg/kg for a wide variety of fruits and vegetables .

2. Quantification of Organic Chemicals in Mammalian Tissues and Blood

  • Application Summary : Flamprop-methyl is used in the quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up .
  • Methods of Application : The method involves direct sample introduction (DSI) GC-MS/MS, which prevents co-extracted matrix components from entering the system .
  • Results : Limits of quantitation (LOQ) ranged from 4 to 20 pg μL −1 ethyl acetate (PDMS extract) for pesticides and persistent organic pollutants (POPs) .

3. Herbicide Resistance in Field Populations of Dominant Weed Species

  • Application Summary : Flamprop-methyl is used in the study of herbicide resistance in field populations of dominant weed species .
  • Methods of Application : Flamprop-methyl was applied at the 4-leaf stage and evaluated for mortality at 28 days after application .
  • Results : The proportion of survivors for each population for a particular herbicide was determined based on the number of plants that survived the herbicide application out of the total number of plants sprayed .

1. Pesticide Residue Analysis in Food Samples

  • Application Summary : Flamprop-methyl is used in the analysis of pesticide residues in various fruits and vegetables. This is done using an Agilent Intuvo 9000 GC system and an Agilent 7010B triple quadrupole mass spectrometer .
  • Methods of Application : The method involves a fast, 12.4-minute multiresidue pesticide analysis. The 203 compounds targeted were the main pesticides recommended for GC/MS analysis by the EURL for fruits and vegetables .
  • Results : Satisfactory sensitivity results were obtained by achieving a limit of quantitation (LOQ) of 2 μg/kg for a wide variety of fruits and vegetables .

2. Quantification of Organic Chemicals in Mammalian Tissues and Blood

  • Application Summary : Flamprop-methyl is used in the quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up .
  • Methods of Application : The method involves direct sample introduction (DSI) GC-MS/MS, which prevents co-extracted matrix components from entering the system .
  • Results : Limits of quantitation (LOQ) ranged from 4 to 20 pg μL −1 ethyl acetate (PDMS extract) for pesticides and persistent organic pollutants (POPs) .

3. Herbicide Resistance in Field Populations of Dominant Weed Species

  • Application Summary : Flamprop-methyl is used in the study of herbicide resistance in field populations of dominant weed species .
  • Methods of Application : Flamprop-methyl was applied at the 4-leaf stage and evaluated for mortality at 28 days after application .
  • Results : The proportion of survivors for each population for a particular herbicide was determined based on the number of plants that survived the herbicide application out of the total number of plants sprayed .

1. Pesticide Residue Analysis in Food Samples

  • Application Summary : Flamprop-methyl is used in the analysis of pesticide residues in various fruits and vegetables. This is done using an Agilent Intuvo 9000 GC system and an Agilent 7010B triple quadrupole mass spectrometer .
  • Methods of Application : The method involves a fast, 12.4-minute multiresidue pesticide analysis. The 203 compounds targeted were the main pesticides recommended for GC/MS analysis by the EURL for fruits and vegetables .
  • Results : Satisfactory sensitivity results were obtained by achieving a limit of quantitation (LOQ) of 2 μg/kg for a wide variety of fruits and vegetables .

2. Quantification of Organic Chemicals in Mammalian Tissues and Blood

  • Application Summary : Flamprop-methyl is used in the quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up .
  • Methods of Application : The method involves direct sample introduction (DSI) GC-MS/MS, which prevents co-extracted matrix components from entering the system .
  • Results : Limits of quantitation (LOQ) ranged from 4 to 20 pg μL −1 ethyl acetate (PDMS extract) for pesticides and persistent organic pollutants (POPs) .

3. Herbicide Resistance in Field Populations of Dominant Weed Species

  • Application Summary : Flamprop-methyl is used in the study of herbicide resistance in field populations of dominant weed species .
  • Methods of Application : Flamprop-methyl was applied at the 4-leaf stage and evaluated for mortality at 28 days after application .
  • Results : The proportion of survivors for each population for a particular herbicide was determined based on the number of plants that survived the herbicide application out of the total number of plants sprayed .

Safety And Hazards

Flamprop-methyl is classified as having acute toxicity, both orally (Category 4, H302: Harmful if swallowed) and to aquatic life with long-lasting effects (Category 2, H411: Toxic to aquatic life with long-lasting effects) . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Protective equipment should be worn when handling this substance .

properties

IUPAC Name

methyl 2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-11(17(22)23-2)20(13-8-9-15(19)14(18)10-13)16(21)12-6-4-3-5-7-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNIGDFIUWJJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040353
Record name Flamprop-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flamprop-methyl

CAS RN

52756-25-9
Record name Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52756-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flamprop-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052756259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flamprop-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLAMPROP-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06YU8B2B2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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